molecular formula C19H16ClFN2O3 B2931396 N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-4-fluorophenyl)oxalamide CAS No. 2034281-72-4

N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-4-fluorophenyl)oxalamide

Cat. No.: B2931396
CAS No.: 2034281-72-4
M. Wt: 374.8
InChI Key: PQPDNGDGZLRNSH-UHFFFAOYSA-N
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Description

N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-4-fluorophenyl)oxalamide is a complex organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications in various fields. This compound features a benzofuran moiety, a chloro-fluoro phenyl group, and an oxalamide linkage, making it a subject of interest for chemists and researchers alike.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-4-fluorophenyl)oxalamide typically involves multiple steps, starting with the preparation of benzofuran derivatives and chloro-fluoro phenyl compounds. The key steps include:

  • Benzofuran Synthesis: Benzofuran can be synthesized through the cyclization of o-hydroxyaryl ketones or through the reaction of o-halophenols with aldehydes in the presence of a base.

  • Chloro-Fluoro Phenyl Derivative Preparation: The chloro-fluoro phenyl group can be introduced through halogenation reactions, where a phenyl ring is treated with chlorine and fluorine sources.

  • Oxalamide Formation: The final step involves the coupling of the benzofuran derivative with the chloro-fluoro phenyl derivative using oxalamide synthesis methods, which typically involve the reaction of an amine with oxalyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure purity and yield. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-4-fluorophenyl)oxalamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to reduce specific functional groups within the molecule.

  • Substitution: Substitution reactions can introduce different substituents at various positions on the benzofuran or phenyl rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various halogenating agents (e.g., chlorine, bromine) and nucleophiles can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Oxidation can yield oxo derivatives of the compound.

  • Reduction Products: Reduction can produce hydroxyl or amino derivatives.

  • Substitution Products: Substitution reactions can lead to the formation of various halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: Medicine: The compound may be explored for its therapeutic properties, including potential use as an antimicrobial or anti-inflammatory agent. Industry: It can be utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-4-fluorophenyl)oxalamide exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N1-(3-(benzofuran-2-yl)propyl)-N2-benzyloxalamide: Similar structure but with a benzyl group instead of a chloro-fluoro phenyl group.

  • N1-(3-(benzofuran-2-yl)propyl)-N2-(4-methoxyphenyl)oxalamide: Similar structure but with a methoxy group instead of a chloro-fluoro group.

Uniqueness: N1-(3-(benzofuran-2-yl)propyl)-N2-(3-chloro-4-fluorophenyl)oxalamide stands out due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its synthesis, reactions, applications, and mechanisms

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)propyl]-N'-(3-chloro-4-fluorophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O3/c20-15-11-13(7-8-16(15)21)23-19(25)18(24)22-9-3-5-14-10-12-4-1-2-6-17(12)26-14/h1-2,4,6-8,10-11H,3,5,9H2,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPDNGDGZLRNSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CCCNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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